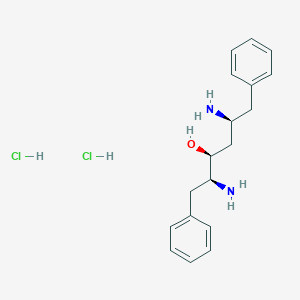
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Overview
Description
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride is a chiral compound with significant importance in pharmaceutical chemistry. It is known for its role as an intermediate in the synthesis of antiviral drugs, particularly those used in the treatment of HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride typically involves multiple steps starting from L-phenylalanine. The process includes:
N,O-Benzylation: Protecting the amino and hydroxyl groups.
Cyanidation: Introducing a cyano group.
Grignard Reaction: Adding phenyl groups.
Reduction: Converting the cyano group to an amino group.
Debenzylation: Removing the benzyl protecting groups.
The overall yield of this synthesis is approximately 63% .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the hydroxyl group to a methylene group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions often involve mild bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological molecules.
Medicine: Key intermediate in the synthesis of antiviral drugs like lopinavir and ritonavir.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in drug synthesis. In the case of antiviral drugs, it helps in forming the active sites that inhibit viral proteases, thereby preventing the replication of the virus.
Comparison with Similar Compounds
Similar Compounds
Lopinavir: Another antiviral drug used in combination with ritonavir.
Ritonavir: Often used to boost the effectiveness of other antiviral drugs.
Uniqueness
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride is unique due to its specific chiral configuration, which is crucial for its role in synthesizing effective antiviral drugs. Its structure allows for precise interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15;;/h1-10,16-18,21H,11-13,19-20H2;2*1H/t16-,17-,18-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBOTZZFIFENX-ZUIPZQNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)


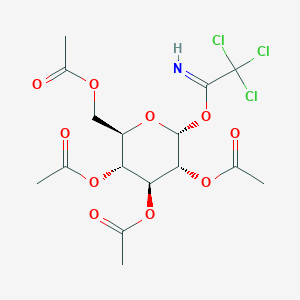



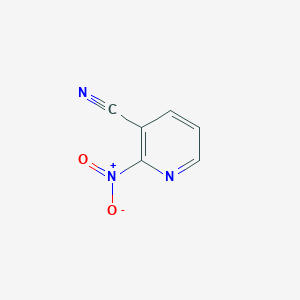

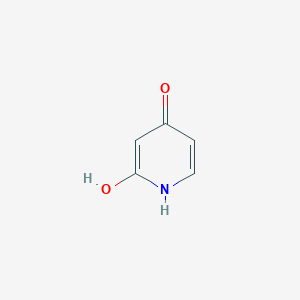
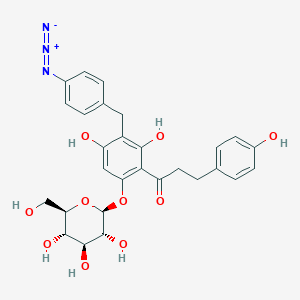

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
